molecular formula C6H10O3 B092053 (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde CAS No. 15186-48-8

(R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde

Cat. No. B092053
Key on ui cas rn: 15186-48-8
M. Wt: 130.14 g/mol
InChI Key: YSGPYVWACGYQDJ-YFKPBYRVSA-N
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Patent
US08524702B2

Procedure details

A solution of anhydrous DMSO (3.41 mL, 48 mmol) in CH2Cl2 (5 mL) was added dropwise to a stirred solution of oxalyl chloride (1.92 mL, 22 mmol) in CH2Cl2 (50 mL) at −60° C. To this mixture was added a solution of (2,2-dimethyl-[1,3]dioxolan-4-yl)-methanol (2.48 mL, 20 mmol) in CH2Cl2 (10 mL). The resulting mixture was stirred for 15 min at −60° C. TEA (13.9 mL, 100 mmol) was added dropwise. The reaction mixture was then warmed to room temperature. Water (50 mL) and CH2Cl2 (50 mL) were added. The organic layer was separated and washed with water (25 mL). The aqueous layer was extracted with CH2Cl2 (3×50 mL). The organic layers were dried over MgSO4, filtered, and concentrated under reduced pressure to afford the crude 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde that was used directly without further purification.
Name
Quantity
3.41 mL
Type
reactant
Reaction Step One
Quantity
1.92 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.48 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
TEA
Quantity
13.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CS(C)=O.C(Cl)(=O)C(Cl)=O.[CH3:11][C:12]1([CH3:19])[O:16][CH:15]([CH2:17][OH:18])[CH2:14][O:13]1.O>C(Cl)Cl>[CH3:11][C:12]1([CH3:19])[O:16][CH:15]([CH:17]=[O:18])[CH2:14][O:13]1

Inputs

Step One
Name
Quantity
3.41 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
1.92 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.48 mL
Type
reactant
Smiles
CC1(OCC(O1)CO)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
TEA
Quantity
13.9 mL
Type
reactant
Smiles
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 15 min at −60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then warmed to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water (25 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2 (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1(OCC(O1)C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08524702B2

Procedure details

A solution of anhydrous DMSO (3.41 mL, 48 mmol) in CH2Cl2 (5 mL) was added dropwise to a stirred solution of oxalyl chloride (1.92 mL, 22 mmol) in CH2Cl2 (50 mL) at −60° C. To this mixture was added a solution of (2,2-dimethyl-[1,3]dioxolan-4-yl)-methanol (2.48 mL, 20 mmol) in CH2Cl2 (10 mL). The resulting mixture was stirred for 15 min at −60° C. TEA (13.9 mL, 100 mmol) was added dropwise. The reaction mixture was then warmed to room temperature. Water (50 mL) and CH2Cl2 (50 mL) were added. The organic layer was separated and washed with water (25 mL). The aqueous layer was extracted with CH2Cl2 (3×50 mL). The organic layers were dried over MgSO4, filtered, and concentrated under reduced pressure to afford the crude 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde that was used directly without further purification.
Name
Quantity
3.41 mL
Type
reactant
Reaction Step One
Quantity
1.92 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.48 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
TEA
Quantity
13.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CS(C)=O.C(Cl)(=O)C(Cl)=O.[CH3:11][C:12]1([CH3:19])[O:16][CH:15]([CH2:17][OH:18])[CH2:14][O:13]1.O>C(Cl)Cl>[CH3:11][C:12]1([CH3:19])[O:16][CH:15]([CH:17]=[O:18])[CH2:14][O:13]1

Inputs

Step One
Name
Quantity
3.41 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
1.92 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.48 mL
Type
reactant
Smiles
CC1(OCC(O1)CO)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
TEA
Quantity
13.9 mL
Type
reactant
Smiles
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 15 min at −60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then warmed to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water (25 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2 (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1(OCC(O1)C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08524702B2

Procedure details

A solution of anhydrous DMSO (3.41 mL, 48 mmol) in CH2Cl2 (5 mL) was added dropwise to a stirred solution of oxalyl chloride (1.92 mL, 22 mmol) in CH2Cl2 (50 mL) at −60° C. To this mixture was added a solution of (2,2-dimethyl-[1,3]dioxolan-4-yl)-methanol (2.48 mL, 20 mmol) in CH2Cl2 (10 mL). The resulting mixture was stirred for 15 min at −60° C. TEA (13.9 mL, 100 mmol) was added dropwise. The reaction mixture was then warmed to room temperature. Water (50 mL) and CH2Cl2 (50 mL) were added. The organic layer was separated and washed with water (25 mL). The aqueous layer was extracted with CH2Cl2 (3×50 mL). The organic layers were dried over MgSO4, filtered, and concentrated under reduced pressure to afford the crude 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde that was used directly without further purification.
Name
Quantity
3.41 mL
Type
reactant
Reaction Step One
Quantity
1.92 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.48 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
TEA
Quantity
13.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CS(C)=O.C(Cl)(=O)C(Cl)=O.[CH3:11][C:12]1([CH3:19])[O:16][CH:15]([CH2:17][OH:18])[CH2:14][O:13]1.O>C(Cl)Cl>[CH3:11][C:12]1([CH3:19])[O:16][CH:15]([CH:17]=[O:18])[CH2:14][O:13]1

Inputs

Step One
Name
Quantity
3.41 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
1.92 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.48 mL
Type
reactant
Smiles
CC1(OCC(O1)CO)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
TEA
Quantity
13.9 mL
Type
reactant
Smiles
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 15 min at −60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then warmed to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water (25 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2 (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1(OCC(O1)C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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